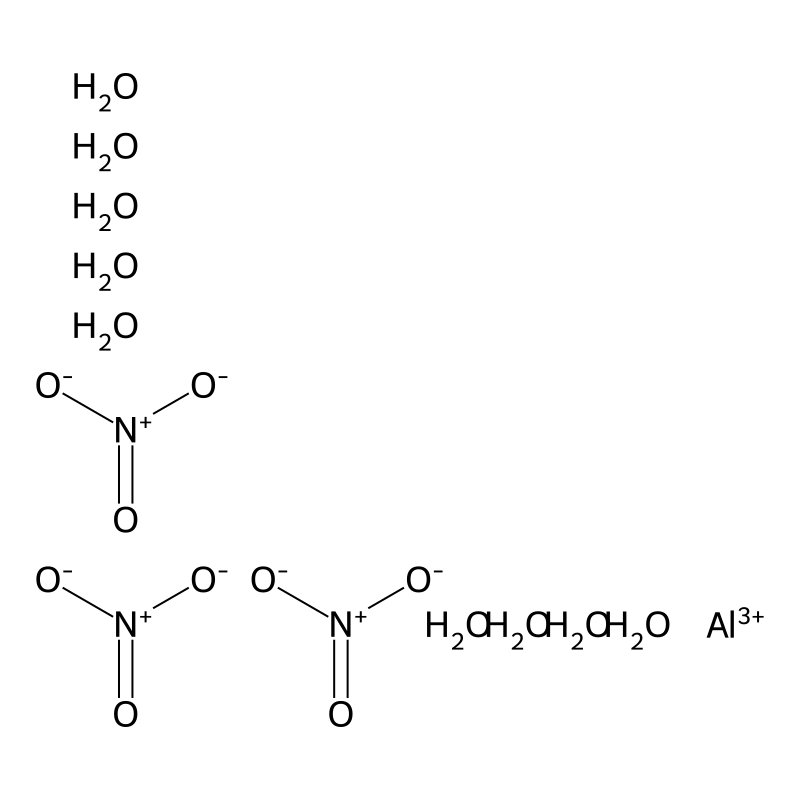

Aluminum nitrate nonahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Aluminum Compounds:

- High-purity aluminum oxide: Aluminum nitrate nonahydrate is a common starting material for the synthesis of high-purity aluminum oxide (Al2O3), also known as alumina. Alumina is a crucial material in various scientific fields, including catalysis, ceramics, and electronics production. Source: American Elements:

Catalyst and Material Precursor:

- Nanoparticle synthesis: Aluminum nitrate nonahydrate can be used as a precursor for the synthesis of various nanomaterials, including metal oxides, nitrides, and composites. These nanomaterials have potential applications in catalysis, energy storage, and electronics. Source: Sigma-Aldrich

- Organic synthesis: Aluminum nitrate nonahydrate finds use as a Lewis acid catalyst in some organic reactions, promoting specific bond formations or rearrangements within organic molecules. Source: Royal Society of Chemistry

Other Applications:

- Actinide element extraction: Aluminum nitrate nonahydrate plays a role in the separation and purification of actinide elements, which are a group of radioactive elements used in nuclear research and technology. Source: Fisher Scientific

- Biological studies: Aluminum nitrate nonahydrate has limited applications in biological research, primarily as a control or reference compound in specific studies.

Aluminum nitrate nonahydrate is a white, crystalline, water-soluble compound with the chemical formula Al(NO₃)₃·9H₂O. It is the most common form of aluminum nitrate, existing primarily as a nonahydrate. This compound is characterized by its high solubility in water, where it dissolves to release aluminum ions and nitrate ions. The molar mass of aluminum nitrate nonahydrate is approximately 375.13 g/mol, and it typically has a melting point of around 73 °C, at which point it begins to lose its water of crystallization .

Aluminum nitrate nonahydrate is a mild oxidizer and can react with flammable materials. It is also slightly irritating to the skin and eyes. The following safety precautions are recommended when handling this compound []:

- Wear gloves, safety glasses, and protective clothing.

- Avoid contact with skin and eyes.

- Work in a well-ventilated area.

- Do not ingest.

- Wash hands thoroughly after handling.

Acute Oral Toxicity (LD50)

- Hydrolysis Reaction: When dissolved in water, it dissociates into aluminum ions and nitrate ions:

- Precipitation Reaction: It can react with sodium hydroxide to form aluminum hydroxide:

- Metathesis Reaction: Aluminum nitrate can also be produced through metathesis with other salts, such as aluminum sulfate and barium nitrate:

These reactions highlight its role as a versatile reagent in various chemical processes .

Aluminum nitrate nonahydrate can be synthesized through several methods:

- Reaction with Aluminum Hydroxide: This is a common method where nitric acid reacts with aluminum hydroxide:

- Metathesis Reaction: As mentioned earlier, another method involves the reaction between aluminum sulfate and a suitable nitrate salt (e.g., barium nitrate).

These methods allow for the efficient production of aluminum nitrate nonahydrate for various applications .

Aluminum nitrate nonahydrate has a wide range of applications across different industries:

- Tanning Agents: Used in the leather tanning process.

- Corrosion Inhibitors: Acts as a protective agent in various metal treatments.

- Nitrating Agent: Employed in chemical synthesis for nitration reactions.

- Extraction Processes: Utilized in the extraction of uranium and other actinide elements.

- Laboratory Use: Commonly used in educational settings for chemical demonstrations and experiments.

These applications underscore its versatility as a chemical reagent .

Interaction studies involving aluminum nitrate nonahydrate focus on its reactivity with other chemicals and materials. Its oxidizing nature means that it can interact dangerously with combustible substances. Moreover, studies have indicated potential interactions with biological tissues, leading to irritation or adverse effects upon exposure. Understanding these interactions is crucial for safe handling and application in industrial processes .

Several compounds share similarities with aluminum nitrate nonahydrate, particularly in terms of their chemical structure and applications. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Used primarily as a coagulant in water treatment; forms complexes with organic matter. |

| Aluminum Sulfate | Al₂(SO₄)₃ | Commonly used as a flocculant in water purification; less soluble than aluminum nitrate. |

| Barium Nitrate | Ba(NO₃)₂ | Used in pyrotechnics; less soluble than aluminum nitrate but shares similar oxidizing properties. |

| Calcium Nitrate | Ca(NO₃)₂ | Used as a fertilizer; provides calcium along with nitrogen, unlike aluminum nitrate which provides only nitrogen. |

Aluminum nitrate nonahydrate's unique properties stem from its high solubility and strong oxidizing ability, making it particularly valuable in specialized industrial applications that require precise chemical behavior .